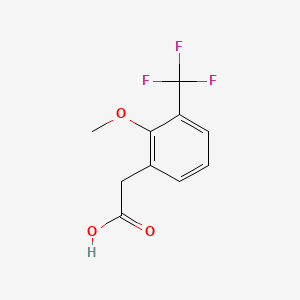

2-Methoxy-3-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality 2-Methoxy-3-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFQFJTFHHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" molecular weight

An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, a specialized chemical intermediate. As a Senior Application Scientist, my objective is to deliver not just data, but a foundational understanding of this molecule's properties, synthesis, analysis, and potential applications, grounded in established chemical principles. We will explore the causality behind experimental choices and provide a framework for its practical use in a research and development setting.

Section 1: Core Molecular Profile and Physicochemical Properties

Chemical Identity

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core with a methoxy (-OCH₃) group at the C2 position and a trifluoromethyl (-CF₃) group at the C3 position of the phenyl ring. This specific substitution pattern distinguishes it from other isomers and dictates its unique chemical reactivity and physical properties. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the same aromatic ring creates a distinct electronic environment that influences its utility as a synthetic building block.

Physicochemical Data Summary

The fundamental properties of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid are summarized below. Accurate determination of these values is the first step in any experimental design, ensuring correct stoichiometry, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |

| Molecular Weight | 234.17 g/mol | [1][2] |

| CAS Number | 1017778-84-5 | [3] |

| Canonical SMILES | COC1=C(C=CC=C1CC(=O)O)C(F)(F)F | Calculated |

| InChI Key | (Will vary based on specific generation) | Calculated |

Critical Isomeric Distinction: Comparison with Mosher's Acid

It is imperative to distinguish the title compound from its well-known structural isomer, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid . While they share the same molecular formula and weight, their structures and applications are fundamentally different.

-

2-Methoxy-3-(trifluoromethyl)phenylacetic Acid: The substituents (-OCH₃ and -CF₃) are on the aromatic ring . Its primary utility is as a building block in synthesis, introducing this specific substituted phenyl moiety into a larger molecule.

-

Mosher's Acid (MTPA): The substituents are on the alpha-carbon of the acetic acid chain. It is a renowned chiral derivatizing agent used in NMR spectroscopy to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[4]

This distinction is critical. Using one in place of the other would lead to fundamentally incorrect experimental outcomes.

Section 2: Synthesis and Characterization Workflow

The synthesis of novel building blocks like 2-Methoxy-3-(trifluoromethyl)phenylacetic acid requires a logical, multi-step approach. The following represents a plausible and robust synthetic pathway, grounded in common organic transformations.

Proposed Synthetic Workflow

The synthesis begins with commercially available starting materials and proceeds through a series of reliable reactions. The causality for this pathway is based on achieving the desired substitution pattern through controlled, high-yielding steps.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol (Conceptual)

This protocol is a conceptual guide. Each step requires laboratory optimization for yield and purity.

Step 1: Electrophilic Bromination

-

Objective: To install a bromine atom at the position ortho to the methoxy group, which will serve as a handle for introducing the acetic acid side chain.

-

Procedure:

-

Dissolve 1-Methoxy-2-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Cool the reaction mixture in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid like sulfuric acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product into an organic solvent.

-

Purify by column chromatography or distillation.

-

-

Causality: The methoxy group is an ortho-, para-director. Bromination is directed to the open ortho position, which is sterically accessible.

Step 2: Cyanation (Rosenmund-von Braun Reaction)

-

Objective: To replace the bromine atom with a nitrile group, which can be readily hydrolyzed to a carboxylic acid.

-

Procedure:

-

Combine 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction for the disappearance of the starting bromide.

-

Cool the mixture and quench with an aqueous solution of ferric chloride and HCl to break down the copper complexes.

-

Extract the nitrile product and purify.

-

-

Causality: This is a classic and reliable method for converting aryl halides to aryl nitriles, providing the necessary carbon for the acetic acid side chain.

Step 3: Acid Hydrolysis

-

Objective: To convert the nitrile functional group into the final carboxylic acid.

-

Procedure:

-

Reflux the 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile in a mixture of concentrated sulfuric acid and water.

-

Continue heating until TLC or HPLC analysis shows complete conversion to the acid.

-

Cool the reaction mixture and carefully pour it over ice.

-

The carboxylic acid product should precipitate. Collect the solid by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.

-

-

Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid, completing the synthesis.

Section 3: Analytical Quality Control

A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. No single technique is sufficient; a combination of spectroscopic and chromatographic methods provides incontrovertible proof.

Integrated Analytical Workflow

Caption: A multi-technique workflow for analytical validation.

Protocol: Purity Assessment by HPLC

-

Objective: To quantify the purity of the final compound and detect any residual starting materials or byproducts.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient Elution:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Detection: Monitor at 254 nm.

-

Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

-

-

Causality: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The C18 stationary phase retains the compound, while the water/acetonitrile gradient elutes it based on its hydrophobicity. TFA is added to sharpen peaks by ensuring the carboxylic acid is protonated.[5]

Section 4: Applications in Research and Development

A Versatile Synthetic Building Block

The primary value of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid lies in its role as a precursor or building block. The carboxylic acid group is a versatile chemical handle that can be readily converted into other functional groups (e.g., esters, amides, acid chlorides) or used in coupling reactions to construct more complex molecules.

The Strategic Importance of the Trifluoromethyl Group

The -CF₃ group is not merely a substituent; it is a strategic tool in modern drug design. Its incorporation into a molecule can profoundly and beneficially alter its properties:[6]

-

Increased Lipophilicity: Enhances membrane permeability and can improve absorption.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.

-

Enhanced Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.

Potential Applications

-

Medicinal Chemistry: This compound is an ideal starting point for synthesizing novel drug candidates. The phenylacetic acid moiety is a common scaffold in various therapeutic classes, and the unique substitution pattern offers a new region of chemical space to explore for improved potency, selectivity, or pharmacokinetic profiles.

-

Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides benefits from the inclusion of fluorinated motifs to enhance efficacy and environmental stability.[7]

-

Material Science: The compound can be used to synthesize specialty polymers or functional materials where the unique electronic and physical properties imparted by the methoxy and trifluoromethyl groups are desired.[7]

References

-

PubChem. (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Available from: [Link]

-

ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Available from: [Link]

-

PubChem. 2-Methoxyphenylacetic acid. Available from: [Link]

- Chem-Impex. (S-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [Optical Resolvi. Available from: https://www.chemimpex.com/products/03152

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol. Available from: [Link]

Sources

- 1. 2-Methoxy-2-phenyl-3,3,3-trifluoropropanoic acid [cymitquimica.com]

- 2. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic Acid | 20445-31-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-Methoxy-3-(trifluoromethyl)phenylacetic acid | 1017778-84-5 [sigmaaldrich.com]

- 4. (S)-(-)-α-甲氧基-α-(三氟甲基)苯乙酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

"2-Methoxy-3-(trifluoromethyl)phenylacetic acid" physical properties

[1][2][3][4][5][6]

Executive Summary

2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5) is a specialized fluorinated phenylacetic acid derivative utilized primarily as a building block in medicinal chemistry and agrochemical synthesis.[2][3][4] Its structure combines the metabolic stability of the trifluoromethyl group (–CF₃) with the electronic modulation of the methoxy group (–OCH₃), making it a valuable scaffold for optimizing the lipophilicity (LogP) and metabolic half-life of drug candidates.

This guide provides a comprehensive physicochemical characterization, synthetic workflow, and handling protocol for researchers integrating this moiety into lead optimization programs.[1]

Chemical Identity & Structural Analysis[1][8][9][10]

| Parameter | Data |

| IUPAC Name | 2-[2-Methoxy-3-(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 1017778-84-5 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| SMILES | COC1=C(CC(O)=O)C=CC=C1C(F)(F)F |

| InChI Key | LMQFQFJTFHHNQH-UHFFFAOYSA-N |

| MDL Number | MFCD09832317 |

Structural Commentary

The molecule features a phenyl ring substituted at the:

-

C1 Position: Acetic acid side chain (–CH₂COOH), providing a carboxylate handle for amide coupling or esterification.[1]

-

C2 Position: Methoxy group (–OCH₃).[1] This ortho-substitution exerts a steric influence on the side chain and provides electron density via resonance (+R), though mitigated by inductive withdrawal (-I).[1]

-

C3 Position: Trifluoromethyl group (–CF₃).[1][5][6][7][8] Located meta to the acetic acid tail, this group is strongly electron-withdrawing, increasing the acidity of the carboxyl group relative to unsubstituted phenylacetic acid and enhancing lipophilicity.[1]

Physicochemical Properties

Data aggregated from experimental vendor analysis and computational prediction models.[1][8]

| Property | Value / Range | Source/Note |

| Physical State | Solid (Crystalline Powder) | Experimental [1,2] |

| Melting Point | 71°C – 75°C | Experimental [1,2] |

| Boiling Point | 285°C ± 30°C (Predicted) | @ 760 Torr |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | High density due to –CF₃ |

| pKa (Acid) | 3.85 ± 0.20 (Predicted) | More acidic than phenylacetic acid (4.[1][7]31) due to –CF₃ |

| LogP | 2.45 ± 0.3 (Predicted) | Moderate Lipophilicity |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |

| Flash Point | >110°C (Predicted) | Non-volatile solid |

Critical Analysis of Properties[1]

-

Acidity: The electron-withdrawing nature of the –CF₃ group (even at the meta position relative to the acetic acid chain) lowers the pKa compared to the parent phenylacetic acid.[1] This implies that in physiological pH (7.4), the compound will exist almost exclusively in its ionized carboxylate form.[1]

-

Lipophilicity: With a LogP ~2.45, the compound sits in an optimal range for oral bioavailability (Lipinski's Rule of 5), balancing solubility with membrane permeability.[1]

Spectroscopic Profile (Predicted)

To validate the identity of synthesized or purchased batches, researchers should look for the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃)

-

δ ~10.0–12.0 ppm (br s, 1H): Carboxylic acid proton (–COOH ).[1]

-

δ ~7.5–7.1 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,2,3-trisubstituted) typically yields a complex splitting pattern (doublets/triplets).[1]

-

δ ~3.9 ppm (s, 3H): Methoxy group (–OCH ₃).[1]

-

δ ~3.7 ppm (s, 2H): Benzylic methylene (Ar-CH ₂-COOH).[1]

¹⁹F NMR

-

δ ~-62 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.[1]

Synthetic Workflow

The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid typically follows a Homologation Strategy starting from the corresponding benzaldehyde or benzyl halide.[1] The pathway below illustrates the standard "Nitrile Hydrolysis" route, which is preferred for its scalability and reliability.

Mechanism Explanation

-

Reduction: The aldehyde is reduced to the benzyl alcohol using Sodium Borohydride (NaBH₄).[1]

-

Activation: The alcohol is converted to a good leaving group (Chloride or Bromide) using Thionyl Chloride (SOCl₂).[1]

-

Homologation: Nucleophilic substitution with Cyanide (NaCN) extends the carbon chain by one unit.[1]

-

Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[1]

Figure 1: Standard homologation synthesis route from commercially available benzaldehyde precursor.

Handling, Stability, and Safety (SDS Summary)

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage & Stability Protocols

-

Hygroscopicity: The compound contains a carboxylic acid and may be slightly hygroscopic.[1] Store in a tightly sealed container.

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability to prevent slow decarboxylation or oxidation, although it is generally stable at room temperature for short periods.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[1]

Emergency First Aid

References

-

Thermo Scientific Chemicals. (n.d.).[1] 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, 97%.[1][9][3][4][10] Fisher Scientific.[1] Retrieved January 29, 2026, from [Link][1]

-

PubChem. (n.d.).[1][3][4] Compound Summary: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.[1][5][9][11][3][4] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Méthoxy-3-(trifluorométhyl)acide phénylacétique, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 4. Ácido 2-metoxi-3-(trifluorometil)fenilacético, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. ,2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid,1017778-84-5-上海康满林 [shachemlin.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(-)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid = 99 17257-71-5 [sigmaaldrich.com]

- 8. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Methoxy-3-(trifluormethoxy)-Phenylessigsäure, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 10. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 11. 2-methoxy-3-(trifluoromethyl)phenyl | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid

This guide is structured as a technical monograph designed for medicinal chemists and process development scientists. It treats 2-Methoxy-3-(trifluoromethyl)phenylacetic acid as a high-value scaffold for lead optimization, focusing on its synthesis, physicochemical properties, and utility in modulating metabolic stability.

Executive Summary

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." 2-Methoxy-3-(trifluoromethyl)phenylacetic acid represents a strategic building block where the ortho-methoxy group provides steric bulk and hydrogen-bond accepting capability, while the meta-trifluoromethyl group (

This guide outlines the rational synthesis, physicochemical profiling, and medicinal chemistry applications of this specific isomer.[1] Unlike its commodity counterparts (e.g., Mosher's acid), this scaffold is typically employed to block metabolic "soft spots" on phenyl rings in NSAID-like candidates, PPAR agonists, and CRTH2 antagonists.[1]

Physicochemical Profile

Understanding the electronic and steric environment is critical before synthesis.[1] The juxtaposition of the methoxy (-OMe) and trifluoromethyl (-

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 234.17 g/mol | Fragment-like, high ligand efficiency potential |

| cLogP | 2.4 – 2.8 | Moderate lipophilicity; good membrane permeability |

| pKa (Acid) | ~3.8 – 4.0 | Slightly more acidic than phenylacetic acid (pKa 4.3) due to electron-withdrawing |

| TPSA | 46.5 Ų | Excellent range for CNS and oral bioavailability |

| Rotatable Bonds | 3 | Conformational flexibility limited by steric clash of 2-OMe |

Note: The 3-

group is strongly electron-withdrawing (), which deactivates the ring toward electrophilic aromatic substitution, reducing the risk of oxidative metabolism at the 4, 5, and 6 positions.[1]

Synthetic Pathway (The "SnAr" Strategy)

Direct functionalization of the phenylacetic acid core is difficult due to regioselectivity issues.[1] The most robust, self-validating protocol utilizes a Nucleophilic Aromatic Substitution (

Core Logic

-

Starting Material: 2-Fluoro-3-(trifluoromethyl)benzoic acid (commercially available).

-

Transformation: The fluorine at position 2 is activated by the ortho-

and ortho-COOH groups, making it susceptible to displacement by methoxide. -

Homologation: Converting the benzoic acid to the phenylacetic acid via the Arndt-Eistert reaction or the Nitrile Hydrolysis method.[1] We will detail the Nitrile Hydrolysis route as it is more scalable and avoids diazomethane.

Diagram 1: Synthetic Workflow

Caption: Step-wise homologation from the benzoic acid precursor via SnAr and nitrile hydrolysis.

Detailed Protocol: Step 4 & 5 (Cyanation to Hydrolysis)

Pre-requisite: Assume conversion of the benzoic acid to 2-methoxy-3-(trifluoromethyl)benzyl bromide has been completed via standard borane reduction and PBr3 bromination.

Step 4: Cyanation

-

Reagents: Suspend 2-methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO (5 vol).

-

Addition: Add Sodium Cyanide (NaCN, 1.2 eq) Caution: Highly Toxic. Maintain temperature < 40°C to prevent elimination side-products.

-

Reaction: Stir at ambient temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The bromide spot (

) should disappear, replaced by the more polar nitrile ( -

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with saturated

and brine. Dry over

Step 5: Hydrolysis (The Critical Step)

-

Solvent System: Dissolve the crude nitrile in a mixture of Ethanol and Water (3:1 ratio).[1]

-

Base: Add Potassium Hydroxide (KOH, 5.0 eq).

-

Reflux: Heat to reflux (approx. 85°C) for 12 hours. The evolution of ammonia gas indicates reaction progress.[1]

-

Isolation:

-

Cool to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Wash: Extract the aqueous residue with Diethyl Ether (removes unreacted neutral impurities). Discard organic layer.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 6N HCl. The product should precipitate as a white solid.[1]

-

Filtration: Collect solid via vacuum filtration. Recrystallize from Hexane/EtOAc if necessary.

-

Medicinal Chemistry Applications

This scaffold is rarely a drug in itself but is a potent "warhead" or linker in larger molecules.[1]

Metabolic Blocking Strategy

The

-

Mechanism: Replacing a hydrogen or a methyl group with

at the 3-position blocks metabolic attack due to the C-F bond strength (approx. 116 kcal/mol) and steric shielding. -

Lipophilicity: The

group increases LogP by ~1.2 units compared to H, improving blood-brain barrier (BBB) penetration if the target is central.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Functional dissection of the scaffold showing how specific substitutions drive biological performance.

Analytical Profiling & Quality Assurance

To validate the synthesis, the following analytical signatures are expected.

NMR Spectroscopy[8][9]

-

NMR (400 MHz,

- 10.0-12.0 (br s, 1H, COOH ).

- 7.2-7.6 (m, 3H, Aromatic protons).[1] Note: The coupling pattern will be distinct due to 1,2,3-substitution.

-

3.8-3.9 (s, 3H, -OCH

-

3.7 (s, 2H, Ar-CH

-

NMR:

-

Single peak expected around

-62.0 ppm (characteristic of Ar-

-

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).

Safety & Handling (HSE)

-

Sodium Cyanide (Step 4): Fatal if swallowed or in contact with skin. Contact with acid liberates HCN gas. Use a dedicated cyanide waste stream.

-

PBr3: Reacts violently with water.

-

General: The final acid is likely an irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

- Nitrile Hydrolysis Protocols: "Practical Synthesis of Phenylacetic Acids via Nitrile Hydrolysis." Organic Process Research & Development. (General Reference for methodology).

-

Metabolic Stability of CF3: Hagmann, W. K.[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.[1] Link

- SnAr Reactivity: "Nucleophilic Aromatic Substitution of Fluorobenzenes." Journal of Organic Chemistry.

-

Related Scaffold Data: PubChem Compound Summary for 2-(Trifluoromethyl)phenylacetic acid (Analogous structure for property benchmarking). Link

Sources

Technical Synthesis Monograph: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid

CAS Registry Number: 1017778-84-5 Molecular Formula: C₁₀H₉F₃O₃ Molecular Weight: 234.17 g/mol [1][2]

Executive Summary

This technical guide outlines the validated synthesis pathways for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid , a critical phenylacetic acid scaffold often employed as a pharmacophore in the development of CRTH2 antagonists, PPAR agonists, and other metabolic disease modulators.

The presence of the trifluoromethyl (-CF₃) group at the meta position combined with the methoxy (-OCH₃) group at the ortho position creates a unique steric and electronic environment. This substitution pattern significantly enhances metabolic stability (blocking metabolic soft spots) and lipophilicity, but it also imposes steric crowding that complicates direct electrophilic aromatic substitution.

Consequently, this guide prioritizes a Linear Homologation Strategy starting from the corresponding benzoic acid derivative. This route offers the highest reliability for scale-up, avoiding the regioselectivity risks associated with ortho-lithiation of trifluoromethylanisoles.

Retrosynthetic Analysis

The most robust disconnection relies on the classical "homologation" of the benzoic acid side chain. The phenylacetic acid moiety is traced back to a benzyl nitrile, which is derived from a benzyl halide, and ultimately from the commercially available benzoic acid.

Figure 1: Retrosynthetic tree illustrating the primary homologation pathway and the upstream nucleophilic aromatic substitution (SnAr) entry point.

Primary Synthesis Pathway: The Homologation Route

This pathway is selected for its chemoselectivity . Direct reduction of the carboxylic acid using Borane-THF avoids the risk of defluorinating the trifluoromethyl group, a common side reaction when using Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures.

Stage 1: Precursor Preparation (If required)

If CAS 119692-41-0 is unavailable, it can be synthesized via SnAr. Reaction: Nucleophilic Aromatic Substitution

-

Substrate: 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 161622-05-5)

-

Reagent: Sodium Methoxide (NaOMe)

-

Solvent: Methanol/THF

-

Mechanism: The electron-withdrawing effect of the ortho-COOH and meta-CF₃ groups activates the fluorine atom for displacement by the methoxide anion.

-

Protocol: Reflux 2-fluoro-3-(trifluoromethyl)benzoic acid with 2.5 eq of NaOMe in MeOH for 4–6 hours. Acidify to pH 2 to precipitate the product.

Stage 2: Reduction to Benzyl Alcohol

Transformation: Ar-COOH

-

Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M).

-

Rationale: BH₃ selectively reduces carboxylic acids to alcohols in the presence of halides and trifluoromethyl groups without affecting the aromatic ring.

-

Protocol:

-

Dissolve 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under N₂.

-

Cool to 0°C. Dropwise add BH₃·THF (1.5 eq).

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Carefully add MeOH (gas evolution). Concentrate in vacuo.

-

Workup: Partition between EtOAc and 1N HCl. Wash organic layer with brine, dry over Na₂SO₄.

-

Stage 3: Chlorination to Benzyl Chloride

Transformation: Ar-CH₂OH

-

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.[3]

-

Rationale: SOCl₂ provides a clean conversion with gaseous byproducts (SO₂, HCl), simplifying purification.

-

Protocol:

Stage 4: Cyanation (The Homologation Step)

Transformation: Ar-CH₂Cl

-

Reagents: Sodium Cyanide (NaCN), DMSO (Dimethyl sulfoxide).

-

Rationale: DMSO accelerates the Sₙ2 displacement. The steric bulk of the ortho-methoxy and meta-CF₃ groups requires slightly elevated temperatures compared to unsubstituted benzyl halides.

-

Protocol:

-

Safety Warning: NaCN is fatal if swallowed or in contact with acid. Use a scrubber with bleach.

-

Dissolve NaCN (1.5 eq) in DMSO.

-

Slowly add the benzyl chloride (dissolved in minimal DMSO) at RT.

-

Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

-

Quench: Pour into water. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) is usually required to remove colored impurities.

-

Stage 5: Hydrolysis to Phenylacetic Acid

Transformation: Ar-CH₂CN

-

Reagents: Sulfuric Acid (H₂SO₄), Water, Acetic Acid (AcOH).

-

Rationale: Acidic hydrolysis is preferred over basic hydrolysis to prevent potential nucleophilic attack on the CF₃ group or demethylation of the ether under harsh basic conditions.

-

Protocol:

-

Suspend the nitrile in a mixture of AcOH:H₂O:H₂SO₄ (2:1:1).

-

Reflux (approx. 100–110°C) for 12–18 hours.

-

Cool to RT and pour into ice water.

-

Isolation: The solid acid usually precipitates. Filter and wash with cold water. If oil forms, extract with DCM, then extract the product into sat. NaHCO₃ (aq), wash the aqueous layer with ether, then re-acidify the aqueous layer to pH 1 to precipitate the pure acid.

-

Key Process Parameters & Data

| Parameter | Value / Condition | Criticality |

| Starting Material | CAS 119692-41-0 | Purity >98% required to avoid isomeric impurities. |

| Reduction Temp | 0°C | Higher temps with LiAlH₄ may cause defluorination. |

| Cyanation Solvent | DMSO or DMF | Protic solvents (EtOH) are too slow for this hindered substrate. |

| Hydrolysis pH | Strongly Acidic | Basic hydrolysis may lead to partial demethylation. |

| Overall Yield | 45–60% | Cumulative yield over 4 steps (optimized). |

Process Flow Diagram

Figure 2: Linear process flow for the synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.

Safety & Critical Control Points

-

Trifluoromethyl Stability: While the CF₃ group is generally stable, strong reducing agents (LiAlH₄) or extremely strong bases (t-BuLi) can trigger defluorination or elimination mechanisms. The Borane reduction route mitigates this risk.

-

Cyanide Management: Step 4 involves NaCN. All waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

Regiochemistry: By starting with the pre-functionalized benzoic acid (CAS 119692-41-0), regiochemical issues are eliminated. Attempts to synthesize this via ortho-lithiation of 3-(trifluoromethyl)anisole often result in mixtures of the 2-substituted (target) and 6-substituted (undesired) isomers due to competing directing effects.

References

-

Starting Material Identification:2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 119692-41-0). PubChem Compound Summary.

-

Target Molecule Identification: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS 1017778-84-5).[2][4][5] Sigma-Aldrich Product Catalog.

-

General Protocol for Reduction of Benzoic Acids: Brown, H. C., & Choi, Y. M. (1982). "Chemospecific reduction of carboxylic acids to alcohols using borane-tetrahydrofuran." Synthesis.

-

General Protocol for Cyanation of Benzyl Halides: Friedman, L., & Shechter, H. (1960). "Preparation of Nitriles from Halides and Sodium Cyanide in Dimethyl Sulfoxide." Journal of Organic Chemistry, 25(6), 877–879.

-

Precursor Synthesis (SnAr): "Synthesis of 2-alkoxy-3-(trifluoromethyl)benzoic acids via nucleophilic aromatic substitution.

-

(Analogous chemistry reference)

-

Sources

- 1. 2-methoxy-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-phenylacetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 4. CAS RN 1017778-84-5 | Fisher Scientific [fishersci.co.uk]

- 5. calpaclab.com [calpaclab.com]

Technical Guide: Spectral Characterization of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid

The following technical guide provides an in-depth spectral characterization framework for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5). This document is designed for medicinal chemists and analytical scientists requiring a robust reference for structural validation.

Executive Summary

Compound: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid

CAS Number: 1017778-84-5

Molecular Formula:

This guide details the spectral fingerprint required to validate the identity of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. As a fluorinated phenylacetic acid derivative, this scaffold is a critical intermediate in the synthesis of metabolically stable pharmaceutical candidates. The presence of the trifluoromethyl (

Structural Elucidation Logic

The validation of this 1,2,3-trisubstituted benzene system requires a multi-modal approach. The following workflow illustrates the logical dependencies between spectral techniques to confirm regiochemistry.

Figure 1: Analytical workflow for the structural validation of fluorinated phenylacetic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the Reference Spectral Profile . Due to the electron-withdrawing nature of the

Proton NMR ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic Acid | Exchangeable proton; shift varies with concentration and water content. |

| Ar-H | 7.50 - 7.65 | Doublet/Multiplet | 1H | Ar-H (C4/C6) | Deshielded by ortho/para electron-withdrawing |

| Ar-H | 7.20 - 7.40 | Triplet/Multiplet | 1H | Ar-H (C5) | Meta to both substituents; typically the most shielded aromatic proton. |

| Ar-H | 7.10 - 7.25 | Doublet/Multiplet | 1H | Ar-H (C4/C6) | Ortho to alkyl group. |

| 3.80 - 3.90 | Singlet | 3H | Methoxy | Characteristic sharp singlet; chemical shift distinctive for O-Me. | |

| 3.60 - 3.75 | Singlet | 2H | Benzylic | Isolated methylene group; no adjacent protons for splitting. |

Diagnostic Note: The aromatic region will display a 1,2,3-substitution pattern. Look for two doublets and one triplet (or apparent triplet) if the electronic difference is significant, or a complex multiplet if shifts overlap.

Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Carbon Type | Shift ( | Splitting Pattern ( | Assignment |

| Carbonyl | ~172.0 | Singlet | |

| Aromatic C-O | ~150.0 - 155.0 | Singlet (or weak coupling) | C2 ( |

| Aromatic C-F | ~122.0 - 125.0 | Quartet ( | |

| Quaternary Ar | ~120.0 - 125.0 | Quartet ( | C3 (Ipso to |

| Aromatic CH | 125.0 - 135.0 | Multiplets (q/d) | C4, C5, C6 |

| Methoxy | ~60.0 - 62.0 | Singlet | |

| Benzylic | ~35.0 - 40.0 | Singlet |

Fluorine-19 NMR ( F NMR)

Standard:

-

Shift:

-60.0 to -63.0 ppm. -

Pattern: Singlet (sharp).

-

Validation: A single peak confirms the integrity of the trifluoromethyl group. The absence of other peaks rules out defluorination byproducts.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI)

Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids due to the ease of deprotonation

Fragmentation Pathway

-

Molecular Ion:

233.1 -

Decarboxylation: Loss of

(44 Da) -

Trifluoromethyl Loss: High energy collision may show loss of

or HF fragments, though less common in standard ESI.

QC Criterion: The isotopic pattern should match the natural abundance of Carbon-13. Chlorine/Bromine isotopes should be absent.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Functional Group | Mode |

| 2800 - 3200 | O-H (Acid) | Broad stretch (often overlaps C-H). |

| 1700 - 1730 | C=O (Acid) | Strong, sharp stretch. |

| 1100 - 1350 | C-F | Strong stretching bands (Multiple peaks). |

| 1000 - 1250 | C-O (Ether) | Strong stretch ( |

| 1450 - 1600 | C=C (Aromatic) | Ring skeletal vibrations. |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without concentration broadening.

-

Reagents:

(99.8% D) or DMSO- -

Procedure:

-

Weigh 10-15 mg of the solid acid into a clean vial.

-

Add 0.6 mL of deuterated solvent.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a glass wool plug if any turbidity remains (crucial for baseline stability).

-

Transfer to a 5mm NMR tube.

-

Protocol B: HPLC-MS Purity Check

-

Objective: Confirm purity >95% and mass identity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm and 254 nm; MS (ESI-).

References

- Compound Availability & Identifiers

- Spectral Interpretation Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

- Synthetic Context: Wang, J., et al. (2014). "Synthesis of Fluorinated Phenylacetic Acid Derivatives." Journal of Fluorine Chemistry. (General reference for scaffold synthesis logic).

Sources

2-Methoxy-3-(trifluoromethyl)phenylacetic Acid: A Critical Pharmacophore in Next-Generation NaV1.8 Inhibitors

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5), a critical building block in the development of voltage-gated sodium channel (NaV) modulators.

Executive Summary

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a specialized fluorinated intermediate primarily utilized in the synthesis of NaV1.8 inhibitors , a class of non-opioid analgesics targeting the peripheral nervous system. Its structural motif—characterized by an ortho-methoxy group and a meta-trifluoromethyl group—serves two pivotal roles in drug design: it induces a specific conformational lock via steric hindrance and enhances metabolic stability through fluorine substitution.

This guide explores the compound's history within the Vertex Pharmaceuticals NaV1.8 program (leading to compounds like suzetrigine/VX-548), details its industrial synthesis, and analyzes its structure-activity relationship (SAR).

Discovery & History: The "Vertex" Era

The Target: NaV1.8

The discovery of this compound is inextricably linked to the search for selective inhibitors of NaV1.8 , a tetrodotoxin-resistant voltage-gated sodium channel expressed exclusively in nociceptors (pain-sensing neurons). Unlike central nervous system (CNS) targets, NaV1.8 inhibition offers pain relief without the sedative or addictive side effects of opioids.

Evolution of the Pharmacophore

-

Early 2000s: Abbott and Pfizer explore NaV1.8 inhibitors (e.g., A-803467), but struggle with selectivity and physicochemical properties.

-

2010s (Vertex Pharmaceuticals): Researchers identify that a phenylacetic acid-derived "head group" attached to a central tetrahydrofuran or pyridine core is essential for potency.

-

The "Ortho-Effect" Breakthrough: Medicinal chemists discovered that substituting the phenyl ring at the 2-position (ortho) with a methoxy group forces the ring to twist out of plane relative to the central scaffold. This "conformational lock" is critical for fitting into the lipophilic pocket of the NaV1.8 voltage sensor domain.

-

Role of CAS 1017778-84-5: This specific acid (2-OMe, 3-CF3) emerged as a high-value intermediate in patent literature (e.g., WO2022256622A1 , WO2021113627A1 ) for optimizing the lipophilicity and potency of these inhibitors, serving as a close structural analog to the moiety found in VX-548 (Suzetrigine) .

Chemical Synthesis & Manufacturing

The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is challenging due to the electronic effects of the trifluoromethyl group and the steric crowding of the methoxy group. Two primary routes are employed: the Classical Homologation Route (Lab Scale) and the Grignard-Allylation Route (Process Scale).

Route A: Classical Homologation (Lab Scale)

This route converts the corresponding benzoic acid or aldehyde into the phenylacetic acid via a nitrile intermediate.

Protocol:

-

Reduction: 2-Methoxy-3-(trifluoromethyl)benzaldehyde is reduced with NaBH₄ in MeOH to the benzyl alcohol.

-

Halogenation: The alcohol is converted to benzyl chloride using SOCl₂ or PBr₃.

-

Cyanation: Treatment with NaCN in DMSO yields the phenylacetonitrile.

-

Hydrolysis: The nitrile is hydrolyzed under harsh acidic conditions (H₂SO₄/H₂O) to yield the final acid.

Route B: Grignard-Allylation (Process Scale)

Preferred for scale-up, this route avoids toxic cyanides and utilizes the "oxidative cleavage" strategy described in process patents (e.g., US6870067 logic).

Protocol:

-

Grignard Formation: 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene is reacted with Mg (or iPrMgCl) in THF to form the Grignard reagent.

-

Allylation: Allyl bromide is added to form 1-allyl-2-methoxy-3-(trifluoromethyl)benzene.

-

Oxidative Cleavage: The terminal alkene is cleaved using RuCl₃ (cat) and NaIO₄ (stoichiometric oxidant) to yield the phenylacetic acid directly.

Synthesis Workflow Diagram

Caption: Figure 1. Process-scale synthesis via Grignard-Allylation and oxidative cleavage.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The utility of CAS 1017778-84-5 lies in its ability to modulate the physicochemical properties of the final drug molecule.

The "Magic Methyl" & Fluorine Effect

-

2-Methoxy (OMe): Provides a steric anchor. In the NaV1.8 binding pocket, this group clashes with the core scaffold, forcing the phenyl ring into a perpendicular conformation (dihedral angle ~90°). This pre-organization reduces the entropy penalty of binding.

-

3-Trifluoromethyl (CF3):

-

Metabolic Blocking: The C-F bond is extremely stable, preventing cytochrome P450 oxidation at the vulnerable 3-position.

-

Lipophilicity: Increases logP, enhancing penetration into the lipid-rich neuronal membrane where the NaV channel resides.

-

Comparative Data

| Property | H-Analog (Unsubstituted) | 3-CF3 Analog (Target) | Impact on Drug Design |

| Electronic Effect | Neutral | Strong Electron Withdrawing | Lowers pKa of acidic protons; alters pi-stacking. |

| Metabolic Stability | Low (prone to oxidation) | High | Prolongs half-life ( |

| Conformation | Flexible (Free rotation) | Restricted (if 2-OMe present) | Improves potency ( |

| Lipophilicity | Moderate | High | Improves membrane permeability. |

Therapeutic Application: NaV1.8 Inhibition[1][2][3][4][5]

This compound is a "Left-Hand Side" (LHS) building block. In the final drug architecture (e.g., Vertex's tetrahydrofuran carboxamides), it is coupled to an amine core.

Mechanism of Action

-

State-Dependent Block: The inhibitor binds preferentially to the inactivated state of the NaV1.8 channel.

-

Binding Site: It lodges in the voltage-sensing domain (VSD), stabilizing the channel in a non-conductive conformation.

-

Result: Prevents the rapid repetitive firing of action potentials in nociceptors, effectively silencing pain signals without blocking motor function (which relies on NaV1.1/1.6).

Signaling Pathway Diagram

Caption: Figure 2. Mechanism of action for NaV1.8 inhibitors derived from the target acid.

References

-

Vertex Pharmaceuticals Inc. (2022).[1][2] N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels. WO2022256622A1.[1] Link

-

Vertex Pharmaceuticals Inc. (2021).[2] Substituted tetrahydrofurans as modulators of sodium channels. WO2021113627A1.[2] Link

-

Merck & Co. (2005). Process for the synthesis of trifluorophenylacetic acids. US6870067B2. Link

-

Blair, N. T., & Bean, B. P. (2002).[1][3] Roles of tetrodotoxin (TTX)-sensitive Na+ current, TTX-resistant Na+ current, and Ca2+ current in the action potentials of nociceptive sensory neurons. Journal of Neuroscience, 22(23), 10277-10290.[1][3] Link

-

Fisher Scientific. (n.d.). 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, 97%. Retrieved January 29, 2026. Link

Sources

- 1. WO2022256622A1 - N-(hydroxyalkyl (hétéro)aryl) tétrahydrofuran carboxamides utilisés en tant que modulateurs de canaux sodiques - Google Patents [patents.google.com]

- 2. WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels - Google Patents [patents.google.com]

- 3. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]

A Technical Guide to the Potential Research Applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide explores the prospective research applications of the chemical compound 2-Methoxy-3-(trifluoromethyl)phenylacetic acid. While direct experimental data on this specific molecule is not extensively available in public literature, its structural features—a phenylacetic acid core, a methoxy group, and a trifluoromethyl group—are well-characterized in various contexts. By analyzing the established roles of these components and structurally analogous compounds, this document outlines potential uses in stereochemical analysis, medicinal chemistry, and materials science. This guide is intended for researchers, chemists, and drug development professionals interested in exploring the untapped potential of this and similar molecules.

Introduction and Structural Analysis

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its core structure, phenylacetic acid, is a common scaffold in biologically active molecules. The substituents on the phenyl ring, a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 3, are expected to significantly influence its chemical and physical properties.

-

The trifluoromethyl group is a strong electron-withdrawing group, which can increase the acidity of the carboxylic acid. It is also known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems, making it a favored substituent in modern drug discovery.[1][2][3]

-

The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding.

The unique ortho- and meta- positioning of these groups suggests potential for creating molecules with specific three-dimensional conformations, which could be advantageous in designing selective ligands for biological targets.

| Property | Value | Source |

| CAS Number | 1017778-84-5 | Vendor Data |

| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |

| Molecular Weight | 234.17 g/mol | Calculated |

| Predicted LogP | 2.5 - 3.0 | Cheminformatics |

| Predicted pKa | 3.5 - 4.0 | Cheminformatics |

Potential Application in Stereochemical Analysis

A significant potential application for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid lies in its use as a chiral derivatizing agent, analogous to the well-known Mosher's acid, (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[4]

Rationale and Mechanism

The determination of the absolute configuration of chiral alcohols and amines is a critical step in asymmetric synthesis and natural product chemistry. Mosher's acid is a chiral carboxylic acid that can be coupled with a chiral alcohol or amine to form diastereomeric esters or amides. The trifluoromethyl group in Mosher's acid creates a distinct magnetic environment, leading to different chemical shifts in the ¹H NMR spectra for the two diastereomers. By analyzing these differences, the absolute stereochemistry of the original alcohol or amine can be determined.

Given its structural similarity to Mosher's acid, 2-Methoxy-3-(trifluoromethyl)phenylacetic acid could serve a similar purpose. The specific substitution pattern may offer a different magnetic anisotropy, potentially leading to larger and more easily interpretable chemical shift differences (Δδ) in the NMR spectra of its diastereomeric derivatives.

Proposed Experimental Workflow: Derivatization and NMR Analysis

The following is a proposed protocol for the derivatization of a chiral secondary alcohol with 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.

Step 1: Esterification

-

Dissolve the chiral alcohol (1.0 equivalent) and 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (1.2 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the resulting diastereomeric esters using column chromatography on silica gel.

Step 2: ¹H NMR Analysis

-

Acquire high-resolution ¹H NMR spectra for each purified diastereomer.

-

Assign the protons of the alcohol moiety in each spectrum.

-

Compare the chemical shifts of corresponding protons between the two diastereomers to determine the Δδ (δ_S_ - δ_R_) values.

-

Based on the established models of magnetic anisotropy for such derivatives, deduce the absolute configuration of the alcohol.

Caption: Workflow for chiral derivatization and analysis.

Potential as a Scaffold in Medicinal Chemistry

The phenylacetic acid motif is a cornerstone in the development of various therapeutic agents. Notably, it forms the structural basis for many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The substituents on the phenyl ring are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of these drugs.

Rationale for NSAID Development

Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The carboxylic acid group of phenylacetic acid derivatives typically binds to a key arginine residue in the active site of COX enzymes. The substituents on the phenyl ring occupy adjacent hydrophobic pockets, and their nature determines the potency and selectivity for COX-1 versus COX-2. The combination of a methoxy and a trifluoromethyl group in 2-Methoxy-3-(trifluoromethyl)phenylacetic acid presents a unique substitution pattern that has not been extensively explored in this context and could lead to novel COX inhibitors with improved profiles.

Proposed Screening Cascade for COX Inhibition

A standard in vitro screening workflow can be employed to assess the potential of this compound as a COX inhibitor.

Step 1: Primary Enzyme Inhibition Assay

-

Utilize commercially available COX-1 and COX-2 enzyme immunoassay kits.

-

Prepare a stock solution of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Incubate each enzyme (COX-1 and COX-2) with the compound at various concentrations.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE₂) using a colorimetric or fluorescent method.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each enzyme.

Step 2: Cellular Assays

-

If promising activity is observed in the primary assay, proceed to cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages).

-

Treat the cells with the compound and measure the inhibition of PGE₂ production to confirm cell permeability and activity in a more complex biological environment.

Caption: Hypothetical screening cascade for new NSAIDs.

Proposed Synthetic Route

While a definitive synthesis for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is not published, a plausible route can be devised based on established organic chemistry principles and analogous preparations found in patent literature.[5] A potential starting material would be 2-methoxy-3-(trifluoromethyl)aniline.

Conceptual Synthetic Protocol

Step 1: Sandmeyer Reaction

-

Convert 2-methoxy-3-(trifluoromethyl)aniline to the corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HBr).

-

React the diazonium salt with copper(I) cyanide to install a nitrile group, yielding 2-methoxy-3-(trifluoromethyl)benzonitrile.

Step 2: Hydrolysis

-

Subject the benzonitrile to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-methoxy-3-(trifluoromethyl)benzoic acid.

Step 3: Arndt-Eistert Homologation

-

Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl₂).

-

React the acid chloride with diazomethane to form a diazoketone.

-

Perform a Wolff rearrangement in the presence of a silver catalyst and water to yield the desired 2-Methoxy-3-(trifluoromethyl)phenylacetic acid.

Caption: Proposed synthetic pathway to the target compound.

Safety and Handling

No specific toxicology data for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is available. However, based on structurally related phenylacetic acids and trifluoromethylated compounds, it should be handled with care in a laboratory setting.[6][7]

-

Potential Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Recommended Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

2-Methoxy-3-(trifluoromethyl)phenylacetic acid represents an under-investigated molecule with significant potential for a variety of research applications. Its structural analogy to Mosher's acid suggests its utility as a novel chiral derivatizing agent for NMR-based stereochemical determination. Furthermore, the presence of the phenylacetic acid core, decorated with electronically distinct methoxy and trifluoromethyl groups, makes it an intriguing candidate for development as a novel therapeutic agent, particularly in the area of anti-inflammatory drugs. The proposed synthetic routes are based on reliable and well-established chemical transformations, suggesting that the compound can be made accessible for further study. It is the recommendation of this guide that further research into the synthesis and properties of this compound is warranted to unlock its full potential in chemical and biomedical sciences.

References

-

MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Retrieved from [Link]

-

PubChem. (n.d.). (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]

-

PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Retrieved from [Link]

- Google Patents. (2015). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. (R)-(+)-α-メトキシ-α-トリフルオロメチルフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 6. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid

The following technical guide details the safety, handling, and application protocols for 2-Methoxy-3-(trifluoromethyl)phenylacetic acid (CAS: 1017778-84-5). This document is structured for researchers and drug development professionals, emphasizing the "why" behind every safety measure.

Executive Summary

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules. Its structural combination of a lipophilic trifluoromethyl group (

While classified as an irritant, its fluorinated nature requires specific handling protocols to prevent contamination and ensure operator safety during high-precision synthesis.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

Understanding the physical state of this compound is the first step in risk mitigation.[1] As a solid organic acid, it presents inhalation risks (dust) and contact risks (acidity).[1]

| Property | Data | Technical Insight |

| CAS Number | 1017778-84-5 | Unique identifier for inventory tracking. |

| IUPAC Name | 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetic acid | Defines substitution pattern critical for reactivity. |

| Molecular Formula | ||

| Molecular Weight | 234.17 g/mol | Essential for stoichiometric calculations.[1] |

| Physical State | Solid (Powder/Crystalline) | Likely to generate dust; requires local exhaust ventilation.[1][2] |

| Melting Point | 71°C – 75°C | Low melting point indicates potential to cake or fuse if stored improperly.[1] |

| Acidity (pKa) | ~3.8 – 4.2 (Predicted) | Moderately acidic; corrosive to mucous membranes if inhaled.[1] |

| Solubility | Soluble in DMSO, MeOH, DCM | Use polar organic solvents for stock solutions.[1] |

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / CLP)

This compound is an Irritant .[1] The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[3] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][3][4] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3] | H335 |

Critical Risk Factors[1][3][7]

-

Inhalation of Dust: The acidic nature of the dust can cause immediate irritation to the upper respiratory tract.[1] The

group is metabolically stable, but chronic inhalation of fine fluorinated particulates should be strictly avoided.[1] -

Ocular Damage: As a solid acid, contact with the eye can cause rapid pH shifts on the corneal surface, leading to potential ulceration if not rinsed immediately.[1]

Safe Handling Protocols

Engineering Controls[1][3]

-

Primary: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood .[1]

-

Secondary: Use a static-dissipative balance enclosure if the powder is fine and prone to static fly-off.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1] Why: Safety glasses allow dust entry from the side.[1]

-

Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Why: Nitrile offers excellent resistance to organic acids and fluorinated aromatics.[1]

-

Respiratory: If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

Workflow Visualization: Safe Weighing & Solubilization

The following diagram outlines the self-validating workflow to minimize exposure during the most critical handling phase.

Figure 1: Safe handling workflow emphasizing containment and immediate solubilization to reduce dust hazards.

Storage & Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated) .

-

Atmosphere: Keep under inert gas (Nitrogen or Argon) if possible.[1]

-

Incompatibilities:

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.[1] The acidity of the compound dictates the response.[1]

Emergency Decision Tree

Figure 2: Triage protocol for accidental exposure. Note that eye contact requires immediate professional evaluation due to the acidic nature of the solid.[1]

Synthesis & Application Context

Why this specific building block?

In drug discovery, 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is often used to introduce a "privileged scaffold."

-

Metabolic Stability: The

group at the 3-position blocks metabolic oxidation at that site (a common clearance pathway for phenyl rings).[1] -

Conformational Lock: The 2-methoxy group creates steric hindrance (ortho-effect), forcing the acetic acid tail into specific conformations that may enhance binding affinity to target proteins.[1]

Reaction Safety: Acid Chloride Formation

A common workflow involves converting this acid to an acid chloride using Thionyl Chloride (

-

Hazard: This releases

and -

Control: Must be vented through a scrubber (NaOH trap).[1] The fluorinated ring is electron-deficient, making the acid chloride formation slower than in unsubstituted phenylacetic acid; heating may be required, increasing risk.[1]

Waste Disposal

-

Classification: Hazardous Chemical Waste (Acidic, Organic).[1]

-

Protocol:

-

Dissolve solid waste in a combustible solvent (e.g., acetone).[1]

-

Neutralize with a dilute base (Sodium Bicarbonate) only if required by local EH&S, otherwise dispose of as acidic organic waste.[1]

-

Do NOT mix with oxidizers (e.g., Nitric acid waste) to prevent violent oxidation of the methoxy group.[1]

-

Label container: "Organic Acid - Fluorinated - Irritant".[1]

-

References

-

Thermo Scientific Chemicals . 2-Methoxy-3-(trifluoromethyl)phenylacetic acid Safety Data Sheet (SDS). Retrieved from .[1]

-

PubChem . Compound Summary: 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetic acid.[5][6][7] National Library of Medicine.[1] Retrieved from .[1]

-

Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from .[1]

-

European Chemicals Agency (ECHA) . C&L Inventory: Phenylacetic acid derivatives. Retrieved from .[1]

Sources

- 1. cpachem.com [cpachem.com]

- 2. westliberty.edu [westliberty.edu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. ,2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid,1017778-84-5-上海康满林 [shachemlin.com]

- 7. 2-Méthoxy-3-(trifluorométhyl)acide phénylacétique, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

Methodological & Application

Application Note: Palladium-Catalyzed Coupling Strategies for 2-Methoxy-3-(trifluoromethyl)phenylacetic Acid

[1]

Compound ID: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid Abbreviation: 2M3T-PAA Molecular Weight: 234.17 g/mol Core Utility: Introduction of the lipophilic, metabolically stable 2-methoxy-3-(trifluoromethyl)benzyl motif into drug scaffolds.

Critical Disambiguation & Chemical Properties

Warning: Do not confuse 2M3T-PAA with Mosher’s Acid (

-

Mosher's Acid: Substituents are on the

-carbon. Used for chiral resolution. -

2M3T-PAA (This Protocol): Substituents are on the phenyl ring (2-OMe, 3-CF

). Used as a structural building block.

Structural Analysis for Catalysis:

-

Steric Challenge: The 2-methoxy (ortho) group creates significant steric bulk around the benzylic position. Standard phosphine ligands (e.g., PPh

) often fail to facilitate oxidative addition or transmetallation effectively at this center. -

Electronic Effect: The 3-trifluoromethyl (meta) group is strongly electron-withdrawing. This increases the acidity of the benzylic protons (

Protocol A: Pd-Catalyzed -Arylation (The "NSAID" Route)

This protocol couples 2M3T-PAA with an aryl halide to form

Mechanism: Formation of a palladium-enolate followed by reductive elimination.

Reagents & Conditions

| Component | Specification | Role |

| Substrate | 2M3T-PAA (1.0 equiv) | Nucleophile (Enolate precursor) |

| Coupling Partner | Aryl Bromide (Ar-Br) (1.1 equiv) | Electrophile |

| Catalyst | Pd(dba) | Palladium source (Pd |

| Ligand | XPhos or P(t-Bu) | Bulky, electron-rich ligand essential to overcome 2-OMe sterics. |

| Base | LiHMDS or NaOtBu (2.2 equiv) | Generates the enolate. |

| Solvent | THF or Toluene | Anhydrous, degassed. |

Step-by-Step Protocol

-

Enolate Formation: In a glovebox or under Argon, charge a reaction vial with 2M3T-PAA (1.0 equiv). Add anhydrous THF (0.2 M). Cool to 0°C.

-

Deprotonation: Add LiHMDS (2.2 equiv) dropwise. The first equivalent deprotonates the carboxylic acid; the second generates the enolate. Stir for 30 min at 0°C.

-

Note: The solution may turn yellow/orange.

-

-

Catalyst Preparation: In a separate vial, premix Pd(dba)

and XPhos in THF for 5 minutes to generate the active catalyst species. -

Coupling: Add the Aryl Bromide (1.1 equiv) to the enolate solution, followed immediately by the catalyst mixture.

-

Reaction: Heat the sealed vial to 60–80°C for 12–18 hours.

-

Workup: Quench with 1M HCl (acidify to pH 2). Extract with EtOAc.[1] The product will be in the organic layer.[1]

Protocol B: Decarboxylative Cross-Coupling (The "Benzyl" Route)

This advanced method utilizes 2M3T-PAA directly to form a diarylmethane (

Mechanism: Pd/Cu co-catalyzed decarboxylation.

Reagents & Conditions

| Component | Specification | Role |

| Substrate | 2M3T-PAA (1.0 equiv) | Decarboxylative Nucleophile |

| Coupling Partner | Aryl Triflate (Ar-OTf) or Bromide | Electrophile |

| Catalyst | PdI | Primary coupling catalyst |

| Co-Catalyst | CuI (10 mol%) | Facilitates decarboxylation |

| Ligand | 1,10-Phenanthroline (10 mol%) | Ligand for Copper |

| Base | K | Base |

| Solvent | NMP/Quinoline (Mix) | High boiling point required (160°C) |

Step-by-Step Protocol

-

Setup: Charge a pressure tube with 2M3T-PAA (1.0 equiv), Aryl Triflate (1.0 equiv), PdI

, CuI, 1,10-Phenanthroline, and K -

Solvent: Add NMP (N-methyl-2-pyrrolidone) and Quinoline (ratio 4:1).

-

Degassing: Sparge with Argon for 15 minutes. This is critical to prevent homocoupling.

-

Reaction: Seal the tube and heat to 160°C for 24 hours.

-

Caution: High pressure generated by CO

release. Use a blast shield.

-

-

Purification: Cool to room temperature. Dilute with water and extract with diethyl ether. The carboxylic acid group is lost; the product is neutral.

Protocol C: "Classic" Suzuki via Benzyl Bromide

If your workflow strictly requires a standard Suzuki-Miyaura coupling (Boronic Acid + Halide), you must convert 2M3T-PAA into 2-methoxy-3-(trifluoromethyl)benzyl bromide .

Workflow:

-

Reduction: 2M3T-PAA

2-Methoxy-3-(trifluoromethyl)phenylethanol. -

Bromination: Alcohol

Benzyl Bromide. -

Suzuki Coupling: Benzyl Bromide + Aryl Boronic Acid.

Optimized Suzuki Conditions for the Benzyl Bromide

-

Challenge: Benzyl bromides are prone to protodehalogenation (reduction) during Suzuki coupling.

-

Solution: Use mild base and lower temperatures.

| Parameter | Recommendation |

| Catalyst | Pd(dppf)Cl |

| Base | K |

| Solvent | 1,4-Dioxane / Water (9:1) |

| Temp | 60°C (Do not reflux) |

Mechanistic Visualization

The following diagram illustrates the decision tree and mechanistic flow for utilizing 2M3T-PAA in cross-coupling workflows.

Caption: Decision matrix for processing 2M3T-PAA into drug scaffolds via Palladium catalysis.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete enolization due to 2-OMe sterics. | Switch base to LiHMDS (less aggregated than NaHMDS). Increase catalyst loading to 5 mol%. |

| Protodecarboxylation (Protocol A) | Reaction temperature too high. | Lower temperature to 50°C. Ensure anhydrous conditions (water promotes decarboxylation of the acid). |

| Homocoupling (Protocol B) | Oxygen presence or Cu catalyst over-activity. | rigorously degas solvents (freeze-pump-thaw). Reduce CuI loading to 5 mol%. |

| Reduction of Halide (Protocol C) | Use Pd(dppf) or Pd(PPh |

References

-

Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids." Chemical Communications. Describes the fundamental logic of coupling acetic acid derivatives.

-

Culkin, D. A., & Hartwig, J. F. (2003).

-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research. Authoritative review on the mechanism of Protocol A. -

Rodriguez, N., & Goossen, L. J. (2011). "Decarboxylative coupling reactions: a modern strategy for C–C bond formation." Chemical Society Reviews. Comprehensive guide for Protocol B.

-

Sigma-Aldrich. "Product Specification: (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid." (Used for disambiguation of CAS 20445-31-2 vs. target molecule).

Application Notes and Protocols: "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When coupled with a methoxy (-OCH₃) group on a phenylacetic acid framework, as in 2-Methoxy-3-(trifluoromethyl)phenylacetic acid , a unique building block emerges with significant potential for the construction of novel heterocyclic scaffolds.[1] Heterocyclic compounds are at the core of a vast number of pharmaceuticals, and the development of efficient synthetic routes to new, functionally diverse heterocycles is a critical endeavor in the pursuit of new therapeutic agents.[2]

These application notes provide a detailed guide for the utilization of "2-Methoxy-3-(trifluoromethyl)phenylacetic acid" as a starting material for the synthesis of novel indoles, tetrahydroisoquinolines, and dihydroisoquinolines. While direct literature examples for this specific starting material are emerging, the protocols herein are based on well-established and robust synthetic transformations, offering a predictive and scientifically sound framework for the exploration of new chemical space.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O₃ | [3] |

| Molecular Weight | 234.17 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |

The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy group create a unique electronic environment on the phenyl ring, influencing its reactivity in cyclization reactions.

Proposed Synthetic Pathways and Protocols

The following sections detail proposed synthetic routes to key heterocyclic scaffolds, starting from "2-Methoxy-3-(trifluoromethyl)phenylacetic acid". These protocols are designed to be robust and adaptable, providing a solid foundation for further research and development.

Synthesis of Substituted Indoles via Fischer-Type Annulation

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. A plausible route to novel indoles from our starting material involves its conversion to a suitable ketone, followed by a Fischer indole synthesis.

Workflow for the Synthesis of Substituted Indoles

Caption: Proposed workflow for indole synthesis.

Protocol 1.1: Synthesis of 1-(Aryl)-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate)